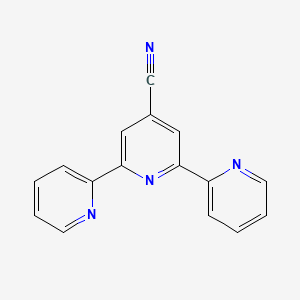

4'-Cyano-2,2':6',2"-terpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4’-Cyano-2,2’: 6’,2"-terpyridine is a heterocyclic compound derived from terpyridine, featuring a cyano group at the 4’ position. This compound is known for its ability to form complexes with various metal ions, making it a valuable ligand in coordination chemistry .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile is primarily used as a bidentate ligand in coordination chemistry. It forms stable complexes with transition metals such as iron, copper, and zinc. These metal complexes are essential in various catalytic processes and biochemical reactions.

Key Features:

- Chelation: The compound effectively chelates metal ions, enhancing their stability and reactivity.

- Catalytic Applications: Metal complexes formed with this ligand are investigated for their catalytic properties in organic synthesis and industrial processes.

Medicinal Chemistry

The biological activity of 6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile has garnered attention for its potential therapeutic applications.

Antimicrobial Activity:

Research indicates that metal complexes of this compound exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of microbial cell membranes and interference with metabolic pathways .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant Inhibition | |

| Escherichia coli | Significant Inhibition | |

| Candida albicans | Moderate Activity | |

| Aspergillus flavus | No Activity |

Anticancer Properties:

The compound's ability to form stable complexes with platinum makes it a candidate for developing new chemotherapeutic agents. Studies have shown that these complexes can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Materials Science

In the field of materials science, 6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile is utilized in the fabrication of electronic materials.

Applications:

- Organic Light Emitting Diodes (OLEDs): The compound's electrochemical properties make it suitable for applications in OLED technology.

- Photovoltaic Cells: Research is ongoing to explore its potential in enhancing the efficiency of solar cells through improved charge transport properties.

Case Study 1: Antimicrobial Activity Assessment

A study conducted by Khaled et al. (2023) evaluated the antimicrobial effects of metal complexes derived from 6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile against common bacterial strains. The results indicated a strong correlation between metal ion type and antimicrobial efficacy, highlighting the importance of ligand structure in biological applications .

Case Study 2: Anticancer Drug Development

Research published in the Journal of Medicinal Chemistry demonstrated that platinum complexes with this ligand exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the role of the bipyridine structure in enhancing drug interactions at the cellular level .

Wirkmechanismus

Target of Action

The primary targets of 4’-Cyano-2,2’ : 6’,2"-terpyridine are mitochondria . Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of adenosine triphosphate (ATP). They also play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

4’-Cyano-2,2’ : 6’,2"-terpyridine interacts with its targets by disrupting the mitophagy-related protein expression . Mitophagy is a selective autophagic process involved in degrading dysfunctional mitochondria . The compound causes dissipation of the mitochondrial membrane potential, elevation of the calcium ion [Ca2+] and reactive oxygen species levels, promotion of mitochondrial DNA damage, and reduction in the ATP and mitochondrial respiratory chain levels .

Biochemical Pathways

The compound affects the mitophagy pathway . By disrupting the mitophagy-related protein expression, it leads to the degradation of dysfunctional mitochondria . This results in downstream effects such as the disruption of cellular energy production and potential induction of cell death .

Pharmacokinetics

The compound’s interaction with mitochondria suggests it is able to penetrate cellular membranes and reach intracellular targets

Result of Action

The molecular and cellular effects of 4’-Cyano-2,2’ : 6’,2"-terpyridine’s action include the disruption of mitochondrial function, leading to potential cell death . This is due to the compound’s effect on the mitophagy pathway and its resulting impact on cellular energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-2,2’: 6’,2"-terpyridine typically involves the palladium-catalyzed cyanation of 4’-chloro-2,2’: 6’,2"-terpyridine . This reaction is carried out under mild conditions, ensuring the preservation of the cyano group. Another method involves the KF/alumina-catalyzed Michael addition of 4’-pyrrol-2-yl-2,2’: 6’,2"-terpyridine into acrylonitrile .

Industrial Production Methods: While specific industrial production methods for 4’-Cyano-2,2’: 6’,2"-terpyridine are not extensively documented, the scalability of the aforementioned synthetic routes suggests their potential for industrial application. The use of palladium-catalyzed reactions and Michael additions are well-established in industrial organic synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Cyano-2,2’: 6’,2"-terpyridine undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Coordination Reactions: It forms stable complexes with metal ions such as ruthenium and platinum.

Common Reagents and Conditions:

Palladium Catalysts: Used in cyanation reactions.

KF/Alumina: Used in Michael addition reactions.

Major Products:

Vergleich Mit ähnlichen Verbindungen

- 4’-Chloro-2,2’: 6’,2"-terpyridine

- 4’-Phenyl-2,2’: 6’,2"-terpyridine

- 4’-Substituted-2,2’: 6’,2"-terpyridine derivatives (e.g., 4’-N-(2-Cyanoethyl)pyrrol-2-yl-2,2’: 6’,2"-terpyridine)

Uniqueness: 4’-Cyano-2,2’: 6’,2"-terpyridine is unique due to the presence of the cyano group, which significantly enhances its electron-withdrawing properties. This modification alters its redox and photophysical properties, making it distinct from other terpyridine derivatives .

Biologische Aktivität

6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, integrating data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a bipyridine structure with a carbonitrile group, which is known to enhance biological activity through various mechanisms. The synthesis typically involves reactions that incorporate pyridine derivatives and carbonitrile functionalities. For example, the synthesis of related pyridine-based compounds often utilizes click chemistry and other synthetic pathways to achieve desired structures with high yields and purity .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens with minimal inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL . Such findings suggest that the compound may possess similar or enhanced antimicrobial capabilities.

Anticonvulsant Properties

In vitro studies have indicated that certain pyridine-based compounds exhibit anticonvulsant activity. The evaluation of these compounds often involves the pentylenetetrazole (PTZ) test, which assesses their efficacy in preventing seizures. Compounds with structural similarities have demonstrated promising results, indicating potential therapeutic applications in epilepsy management .

Anticancer Activity

Research into the anticancer properties of related compounds has shown that they can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, some derivatives have been reported to exhibit IC50 values as low as 0.25 μM against hepatocarcinoma cells . This suggests that 6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile may also possess significant anticancer activity.

The biological activity of 6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyridine derivatives act as inhibitors of key enzymes involved in bacterial growth and cancer cell proliferation.

- DNA Interaction : The compound may interact with DNA or RNA, disrupting replication processes in pathogens or cancer cells.

- Receptor Modulation : Some studies suggest that these compounds can modulate neurotransmitter receptors, contributing to their anticonvulsant effects.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2,6-dipyridin-2-ylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4/c17-11-12-9-15(13-5-1-3-7-18-13)20-16(10-12)14-6-2-4-8-19-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALLUAMTZFFSDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.